molecular formula C11H13NO3 B8185501 (R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester

(R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester

Cat. No.: B8185501
M. Wt: 207.23 g/mol
InChI Key: XTXJPZGMVKIPHE-SECBINFHSA-N
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Description

(R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester (synonyms: tert-butyl [(2R)-1-oxopropan-2-yl]carbamate, CAS 116784-97-5) is a chiral carbamate derivative characterized by a benzyl ester group linked to a carbamic acid moiety. The R-configuration at the 1-methyl-2-oxo-ethyl substituent confers stereochemical specificity, which is critical for its interactions in biological systems or synthetic applications . This compound serves as a key intermediate in organic synthesis, particularly in the preparation of peptidomimetics and enzyme inhibitors. Its structural features, including the oxo group and benzyl protection, influence reactivity, solubility, and stability compared to analogs.

Properties

IUPAC Name

benzyl N-[(2R)-1-oxopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-9(7-13)12-11(14)15-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,12,14)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXJPZGMVKIPHE-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C=O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of D-Alaninal from D-Alanine

The synthesis begins with D-alanine, which undergoes sequential reduction and oxidation to yield D-alaninal. First, D-alanine’s carboxylic acid group is reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF), producing D-alaninol. Subsequent oxidation of the alcohol to an aldehyde is achieved via Swern oxidation (oxalyl chloride, dimethyl sulfoxide, and triethylamine), which selectively stops at the aldehyde stage without over-oxidation.

Key Reaction Conditions

  • Reduction : LiAlH₄ (2.5 equiv), THF, 0°C to reflux, 12 hours.

  • Oxidation : Oxalyl chloride (1.2 equiv), DMSO (3.0 equiv), CH₂Cl₂, -78°C.

Cbz Protection Using Benzyl Chloroformate

The amine group of D-alaninal is protected with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. In a biphasic system of aqueous sodium hydroxide (NaOH) and dichloromethane (CH₂Cl₂), Cbz-Cl reacts with the amine to form the carbamate bond. This method ensures high regioselectivity and avoids side reactions at the aldehyde group.

Optimized Parameters

  • Base : 10% NaOH (aq), 0°C.

  • Yield : 85–90% after recrystallization.

Weinreb Amide-Mediated Synthesis

Formation of Weinreb Amide Intermediate

D-Alanine is converted to its Weinreb amide derivative by reacting with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). This intermediate facilitates controlled nucleophilic additions.

Reaction Setup

  • Coupling Agent : DCC (1.2 equiv), CH₂Cl₂, 0°C.

  • Workup : Filtration of dicyclohexylurea (DCU) byproduct.

Grignard Addition and Oxidation

The Weinreb amide reacts with a Grignard reagent (e.g., methylmagnesium bromide) to form a ketone intermediate. Subsequent ozonolysis of a protected acetal derivative (e.g., 2-(2-bromoethyl)-1,3-dioxane) introduces the aldehyde functionality.

Critical Steps

  • Grignard Reaction : -20°C, THF, 2 hours.

  • Ozonolysis : Ozone in CH₂Cl₂/MeOH, followed by reductive workup with NaBH₄.

Mitsunobu Reaction for Stereoselective Synthesis

The Mitsunobu reaction is employed to invert the configuration of L-serine derivatives, enabling access to the R-configured product. N-tert-Butyloxycarbonyl-L-serine (Boc-L-serine) undergoes cyclization with triphenylphosphine (PPh₃) and dimethyl azodicarboxylate (DMAD) to form a β-lactone. Acidic deprotection (trifluoroacetic acid, p-toluenesulfonic acid) yields the oxetanylammonium salt, which is coupled with acyl chlorides to install the benzyl ester group.

Advantages

  • Diastereoselectivity : >95% ee achieved via Mitsunobu’s stereochemical control.

  • Scalability : Demonstrated at multikilogram scale.

Peptide Coupling Approaches

Adapting peptide synthesis techniques, D-alanine methyl ester hydrochloride is condensed with Cbz-protected alanine using DCC. After saponification with NaOH, the methyl ester is hydrolyzed to the carboxylic acid, followed by selective reduction to the aldehyde.

Process Details

  • Coupling : DCC (1.2 equiv), CH₂Cl₂, 0°C.

  • Saponification : 2M NaOH, ethanol, 50°C, 4 hours.

Comparative Analysis of Methods

Method Yield Stereoselectivity Complexity
Direct Protection85–90%High (R-configuration)Low
Weinreb Amide75–80%ModerateModerate
Mitsunobu Reaction70–75%Very HighHigh
Peptide Coupling80–85%HighModerate

The direct protection route offers the best balance of yield and simplicity, while the Mitsunobu method excels in stereochemical precision. Industrial processes often prioritize the direct method for cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

®-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Halogens (e.g., Cl₂, Br₂) in the presence of a catalyst like iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated esters or other substituted esters.

Scientific Research Applications

Chemical Properties and Structure

The compound can be characterized by its molecular formula C11H13NO3C_{11}H_{13}NO_3 and a molecular weight of 207.23 g/mol. Its structure features a carbamate functional group attached to a benzyl moiety, which contributes to its distinct chemical behavior and biological interactions.

Chemistry

(R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester serves as a building block in organic synthesis. It is utilized to prepare more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

Key Reactions:

  • Oxidation : Can yield carboxylic acids or ketones.
  • Reduction : Typically leads to the formation of alcohols.
  • Substitution : Involves the replacement of functional groups, producing halogenated esters or other derivatives.

Biology

In biological research, this compound is employed in studying enzyme-catalyzed reactions and metabolic pathways. Its interactions with enzymes can provide insights into biochemical processes.

Medicine

The compound is investigated for its potential in drug development, particularly as a precursor in the synthesis of pharmaceutical intermediates. Notably, it has been studied for its interaction with opioid receptors, suggesting possible analgesic effects.

Mechanism of Action :
It modulates opioid receptors in the central nervous system, influencing pain pathways and potentially offering therapeutic benefits in pain management.

Industry

In industrial applications, (R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester is used in the production of fragrances and flavorings due to its pleasant odor profile. It also finds utility in synthesizing fine chemicals.

Recent studies have highlighted the biological activity of (R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester:

  • Opioid Receptor Modulation : Research indicates significant binding affinity to mu-opioid receptors, leading to notable analgesic effects.
  • Antifibrotic Properties : The compound exhibits potential antifibrotic activity by inhibiting collagen synthesis, which may have implications for managing fibrotic diseases.

Case Study 1: Opioid Receptor Interaction

A study evaluated the binding affinity of (R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester to opioid receptors using rat brain tissue. The results demonstrated significant interaction with the mu-opioid receptor subtype, correlating with analgesic effects observed in pain models.

Case Study 2: Antifibrotic Activity

In vitro studies assessed the compound's ability to inhibit COL1A1 expression. Results indicated that it showed promising inhibition rates comparable to established antifibrotic agents.

Mechanism of Action

The mechanism of action of ®-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent/Modification Physical State Key Properties/Data Reference
(R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester R-configuration; methyl-oxo-ethyl group Not reported Chiral center; benzyl ester enhances lipophilicity
(1-Acetylbut-3-enyl)-carbamic acid benzyl ester (28a) Acetyl group on butenyl chain Yellow oil 97% yield; IR: 1745 cm⁻¹ (C=O); HRMS confirms molecular weight
(6-Bromo-hexyl)-carbamic acid benzyl ester Bromohexyl chain Not reported Increased electrophilicity due to bromine; used in alkylation reactions
Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester Pyrrolidine-hydroxyethyl substituent Not reported Polar functionality enhances water solubility; molecular formula: C₁₆H₂₄N₂O₃
{2-[2-(6-Chlorohexyloxy)-ethoxy]-ethyl}-carbamic acid benzyl ester Chlorohexyl-ethoxy chain Not reported High molecular weight (358 g/mol); SMILES: ClCCCCC(OCCOCCNC(=O)OCC1=CC=CC=C1)
(S)-(2-Amino-1-methyl-ethyl)-carbamic acid benzyl ester hydrochloride Aminoethyl group; hydrochloride salt Solid Enhanced solubility in polar solvents; molecular weight: 244.72 g/mol

Key Observations :

  • Lipophilicity : The benzyl ester group in all analogs increases lipophilicity, but polar substituents (e.g., hydroxyethyl in ) counteract this effect.
  • Reactivity : Halogenated derivatives (e.g., bromo- or chlorohexyl chains in ) exhibit higher electrophilicity, favoring nucleophilic substitution reactions.
  • Stereochemistry : The R-configuration in the target compound and ethyl-pyrrolidine analog highlights the role of chirality in biological activity.

Biological Activity

(R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester, a chiral carbamate compound, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a carbamate functional group linked to a benzyl moiety. Its molecular structure can be represented as follows:

 R 1 Methyl 2 oxo ethyl carbamic acid benzyl ester\text{ R 1 Methyl 2 oxo ethyl carbamic acid benzyl ester}

This structure contributes to its unique chemical properties and biological interactions.

The primary mechanism of action for (R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester involves modulation of opioid receptors in the central nervous system. This interaction can lead to analgesic effects by influencing pain pathways. Research indicates that variations in the compound's structure can significantly alter its affinity for these receptors, impacting therapeutic efficacy and side effects .

1. Opioid Receptor Modulation

Studies have shown that (R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester acts as an opioid receptor modulator. Its structural modifications allow it to interact with different subtypes of opioid receptors, which can lead to varying degrees of analgesic effects .

2. Antifibrotic Properties

Recent research has indicated potential antifibrotic activity. In vitro studies demonstrated that derivatives of carbamates, including this compound, exhibit inhibitory effects on collagen synthesis, suggesting a role in managing fibrotic diseases .

3. Enzyme Interactions

The compound has been investigated for its interactions with various enzymes. It can act as a substrate or inhibitor for specific enzymes involved in metabolic pathways, highlighting its relevance in biochemical research .

Case Study 1: Opioid Receptor Interaction

A study evaluated the binding affinity of (R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester to opioid receptors in rat brain tissue. The results indicated a significant interaction with the mu-opioid receptor subtype, leading to notable analgesic effects in pain models .

Case Study 2: Antifibrotic Activity

In a controlled laboratory setting, (R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester was tested alongside other compounds for their ability to inhibit COL1A1 expression. The compound showed promising results with an inhibition rate comparable to established antifibrotic agents .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of (R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester:

Study Activity Assessed Findings Reference
Study 1Opioid Receptor BindingSignificant interaction with mu-opioid receptors leading to analgesia
Study 2Antifibrotic ActivityInhibition of COL1A1 expression comparable to established drugs
Study 3Enzyme InteractionActs as substrate for specific metabolic enzymes

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